4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule with the molecular formula C18H17FN2O3S2 and a molecular weight of 392.46. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecule consists of a thiophene ring attached to a pyridine ring via a methylene bridge. The pyridine ring is further connected to a benzenesulfonamide moiety. The benzene ring carries an ethoxy group and a fluorine atom.Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
- A study focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including similar compounds, demonstrated significant potential for applications in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them excellent photosensitizers for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II photodynamic mechanisms, highlighting their relevance in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure Analysis
- Research on crystal structures of benzenesulfonamide derivatives, including those with modifications similar to the compound , provides insight into their supramolecular architectures. These studies are essential for understanding the molecular interactions and properties of these compounds, which can have implications for material science and molecular engineering (Rodrigues et al., 2015).
Bioactivity Studies
- Compounds with benzenesulfonamide structures have been synthesized and evaluated for their bioactivity, including cytotoxicity, tumor specificity, and enzyme inhibition capabilities. These studies contribute to the development of new therapeutic agents, highlighting the importance of benzenesulfonamide derivatives in pharmaceutical research (Gul et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its therapeutic properties given the known biological activity of thiophene derivatives . Additionally, development of more efficient synthesis methods, particularly involving the protodeboronation of pinacol boronic esters, could be a valuable area of research .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-18-4-3-15(10-16(18)19)26(22,23)21-11-13-5-7-20-17(9-13)14-6-8-25-12-14/h3-10,12,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPGMXYTAYKXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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